m-3M3FBS
Overview
Description
This enzyme plays a crucial role in various cellular processes, including signal transduction and the regulation of intracellular calcium levels . m-3M3FBS has been widely studied for its ability to stimulate superoxide generation, increase intracellular calcium concentration, and induce apoptosis in various cell types .
Mechanism of Action
Target of Action
The primary target of m-3M3FBS is phospholipase C (PLC), a crucial enzyme required for effective signal transduction and leukocyte activation . This compound is known as the first direct activator of phospholipase C, activating β2, β3, γ1, γ2, δ1 isoforms .
Mode of Action
This compound interacts with its target, phospholipase C, by directly activating it . This activation stimulates superoxide generation, upregulates intracellular calcium concentration, and stimulates inositol phosphate formation in various cell types .
Biochemical Pathways
The activation of phospholipase C by this compound affects several biochemical pathways. It leads to the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial component in the phosphoinositide pathway . This depletion results in the release of calcium from intracellular stores and the formation of inositol phosphates . The increase in intracellular calcium concentration can feed back immediately on phospholipase C, accelerating it during stimulation in strong positive feedback .
Result of Action
The activation of phospholipase C by this compound has several molecular and cellular effects. It enhances the bactericidal activity and hydrogen peroxide production of neutrophils . It also enhances the production of IFN-γ and IL-12 while inhibiting the production of TNF-α and IL-1β . In addition, this compound has been shown to induce apoptosis in tumor cells through caspase activation, down-regulation of XIAP, and intracellular calcium signaling .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the activation of phospholipase C and the resulting effects can be stopped by lowering intracellular calcium well below resting levels . Furthermore, the action of this compound can be inhibited by certain compounds, such as the phospholipase C-selective inhibitor U-73122 .
Safety and Hazards
Future Directions
M-3M3FBS has been used in research to study its effects on diseases such as Alzheimer’s. For instance, it has been found that the application of this compound can reverse the progression of toxic shock by triggering multiple protective downstream signaling pathways to maintain organ function, leukocyte survival, and enhance microbial killing . This suggests potential future directions for the use of this compound in therapeutic applications.
Biochemical Analysis
Biochemical Properties
m-3M3FBS interacts with PLC, stimulating superoxide generation, upregulating intracellular calcium concentration, and stimulating inositol phosphate generation in various cell lines . It also enhances the bactericidal activity and hydrogen peroxide production of human neutrophils .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing microbial killing and maintaining organ function . It also impacts cell signaling pathways, particularly those involving PLC .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with PLC. It activates PLC, leading to the hydrolysis of phosphatidylinositol bisphosphate by all PLC isoforms . This activation triggers multiple protective downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to significantly attenuate vital organ inflammation and widespread immune cell apoptosis in a mouse sepsis model induced by lethal cecal ligation and puncture challenge .
Metabolic Pathways
This compound is involved in the PLC signaling pathway. It interacts with PLC, leading to the hydrolysis of phosphatidylinositol bisphosphate . This could also affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-3M3FBS involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-trifluoromethylaniline. The reaction is typically carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: m-3M3FBS primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone compounds .
Scientific Research Applications
m-3M3FBS has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study phospholipase C activity and its role in various biochemical pathways.
Biology: Employed in research on intracellular calcium signaling, apoptosis, and cell proliferation.
Medicine: Investigated for its potential therapeutic effects in conditions such as cancer and sepsis. .
Comparison with Similar Compounds
m-3M3FBS is unique in its ability to directly activate phospholipase C, distinguishing it from other compounds that modulate this enzyme indirectly. Similar compounds include:
These compounds are valuable tools in biochemical research, but this compound stands out due to its potent and direct activation of phospholipase C .
Properties
IUPAC Name |
2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S/c1-10-7-11(2)15(12(3)8-10)23(21,22)20-14-6-4-5-13(9-14)16(17,18)19/h4-9,20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIUUSVHCHPIQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354009 | |
Record name | m-3M3FBS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200933-14-8, 9013-93-8 | |
Record name | 2,4,6-Trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200933148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phospholipase | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-3M3FBS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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